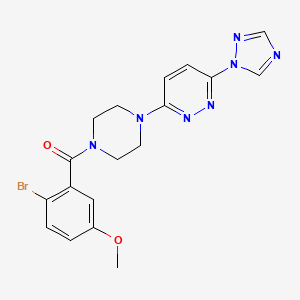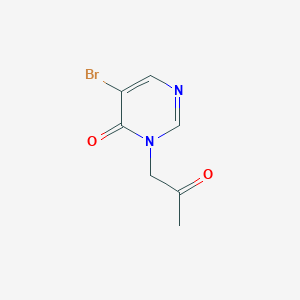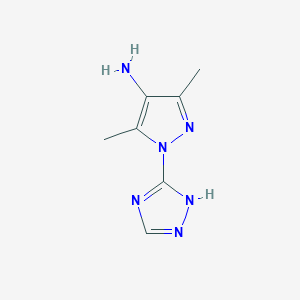
4-Methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide” is a chemical compound with the molecular formula C10H14N2O2S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has various functional groups attached to it, including a methylsulfanyl group, a propan-2-yl group, and a carboxamide group .Applications De Recherche Scientifique
Applications in N-heterocycle Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of N-heterocycles, including pyrimidines. This methodology facilitates access to structurally diverse compounds that are crucial in natural products and therapeutic applications (Philip et al., 2020).
AMPK Activation and Its Implications
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), a known AMPK activator, has played a significant role in understanding AMPK biology in metabolism and cancer pathogenesis. It highlights the importance of exploring AMPK-independent effects, which could be relevant when considering the biochemical pathways and potential therapeutic applications of pyrimidine derivatives (Visnjic et al., 2021).
DNA Methyltransferase Inhibitors
The exploration of DNA methyltransferase inhibitors, including various nucleoside analogs, underscores the importance of pyrimidine derivatives in modifying genetic expression. These inhibitors have shown promise in treating leukemias but with varying efficacy in solid tumors, indicating a need for further research to optimize their clinical applications (Goffin & Eisenhauer, 2002).
Development of Enaminoketones and Enaminothiones
Research on enaminoketones and enaminothiones has demonstrated their versatility as synthetic intermediates for heterocycles such as pyrimidine derivatives. These compounds are recognized for their potential anticonvulsant properties and as building blocks for biologically active molecules (Negri et al., 2004).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives have been highlighted for their supramolecular self-assembly behavior, facilitating applications ranging from nanotechnology to polymer processing. The structural simplicity and adaptability of these compounds suggest potential areas of research for pyrimidine derivatives in creating new materials and biomedical applications (Cantekin et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-5(2)9-12-6(3)7(8(11)14)10(13-9)15-4/h5H,1-4H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYDCFAOWYRMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[azetidine-2,4'-chromane]](/img/structure/B2672226.png)
methanone](/img/structure/B2672227.png)


![4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2672234.png)


![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2672238.png)

![1-(4-ethoxyphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2672242.png)
![Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2672243.png)

![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2672246.png)
![2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2672249.png)